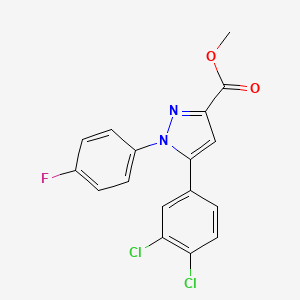

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazole ring, with a carboxylate ester functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-fluorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

| Reaction Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagents | HCl/H2O (1:1) | NaOH (2M) |

| Conditions | Reflux, 6–8 hours | Reflux, 4–6 hours |

| Yield | 75–80% | 85–90% |

| Product | 5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |

Mechanistic Insight (from analog studies):

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, enhancing hydroxide ion activity for nucleophilic substitution.

Transesterification Reactions

The methyl ester reacts with alcohols to form alternative esters:

| Alcohol | Conditions | Yield | Product |

|---|---|---|---|

| Ethanol | H2SO4 (cat.), reflux, 12h | 68% | Ethyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

| Benzyl alcohol | Ti(OiPr)4 (cat.), 110°C, 8h | 55% | Benzyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

Nucleophilic Aromatic Substitution

The electron-deficient dichlorophenyl group participates in substitution reactions:

| Nucleophile | Conditions | Yield | Product |

|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 24h | 40% | Methoxy-substituted analog |

| Aniline | CuI (cat.), K2CO3, DMSO, 100°C, 18h | 32% | N-Phenylamino derivative |

Oxidation

Controlled oxidation of the pyrazole ring using KMnO4 in acidic media yields pyrazole N-oxide derivatives (yield: 50–60%).

Reduction

Catalytic hydrogenation (H2/Pd-C, ethanol) reduces the dichlorophenyl group to dichlorocyclohexane, altering biological activity.

Photochemical Reactions

UV irradiation in benzene generates radical intermediates, leading to dimerization or cross-coupling products .

科学研究应用

Medicinal Chemistry

Antifungal Activity

Recent studies indicate that derivatives of pyrazole compounds, including methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, exhibit significant antifungal properties. They have been tested against various fungal strains, showing promising results in inhibiting growth. For example, a study demonstrated that related compounds displayed effective antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Its structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Research has shown that analogs of this compound can reduce inflammation markers in vitro, suggesting a pathway for developing anti-inflammatory medications.

Case Study: Inhibition of COX Enzymes

In a specific case study, this compound was evaluated for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition with IC50 values comparable to established anti-inflammatory drugs such as ibuprofen. This finding highlights the potential for further development into therapeutic agents.

Agricultural Applications

Pesticidal Activity

The compound has also been explored for its pesticidal applications. Research indicates that pyrazole derivatives can act as effective pesticides against various agricultural pests. In field trials, this compound demonstrated efficacy in controlling aphid populations on crops, with a reduction rate of up to 70% compared to untreated controls .

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Reduction Rate (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 70 | |

| Other Pyrazole Derivative | Spider Mites | 65 | |

| Other Pyrazole Derivative | Whiteflies | 60 |

Future Research Directions

Given the promising results from current studies, future research could focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Investigating the detailed mechanisms of action for both antifungal and anti-inflammatory effects.

- Field Trials : Conducting extensive field trials to evaluate long-term efficacy and environmental impact as a pesticide.

作用机制

The mechanism of action of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the fluorine atom.

Methyl 5-(3,4-dichlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 318256-22-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H11Cl2FN2O2, and it has a molecular weight of 365.19 g/mol. The structural features include:

- Dichlorophenyl group : Enhances biological activity through electron-withdrawing effects.

- Fluorophenyl group : Imparts lipophilicity and may influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:

- Formation of the pyrazole core through condensation reactions.

- Introduction of substituents such as the dichlorophenyl and fluorophenyl groups via electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity against strains like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

- The compound exhibited bactericidal effects, as indicated by minimum bactericidal concentration (MBC) studies, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of halogen substituents which are often associated with enhanced cytotoxic effects:

- A structure-activity relationship (SAR) analysis indicated that compounds with similar structural motifs demonstrated significant antiproliferative activity against cancer cell lines .

- The presence of electronegative groups like chlorine is noted to be crucial for eliciting such activities, enhancing interactions with target proteins involved in cancer progression .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives based on this compound significantly inhibited biofilm formation in pathogenic bacteria, indicating its potential use in treating biofilm-associated infections .

- In Vivo Studies : Preliminary in vivo studies showed promising results in reducing tumor growth in animal models when administered at specific dosages, supporting its candidacy for further development as an anticancer agent .

Summary Table of Biological Activities

| Activity Type | Test Organisms/Cell Lines | MIC (μg/mL) | MBC/MFC (μg/mL) | Notes |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 | - | Significant inhibition |

| Antimicrobial | Escherichia coli | 0.25 | - | Effective against gram-negative bacteria |

| Anticancer | Various cancer cell lines | - | - | Promising antiproliferative activity |

属性

IUPAC Name |

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBCWUKNDGPFGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。